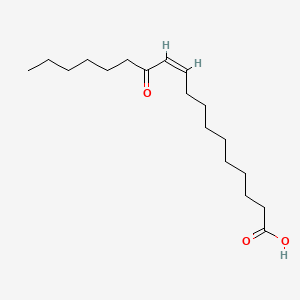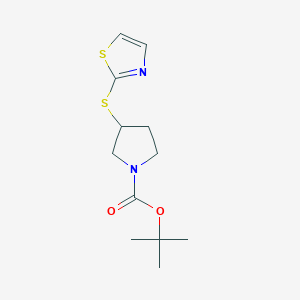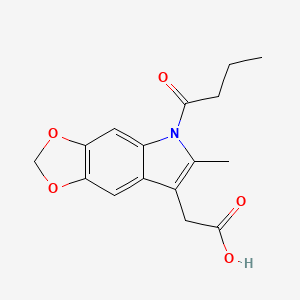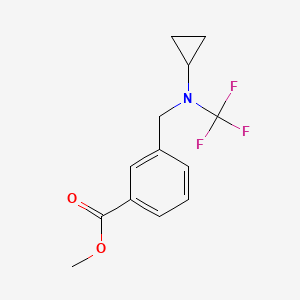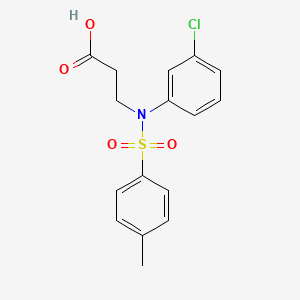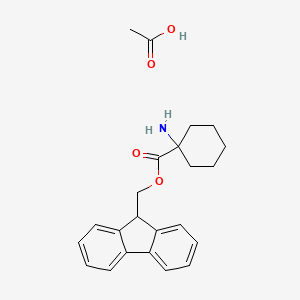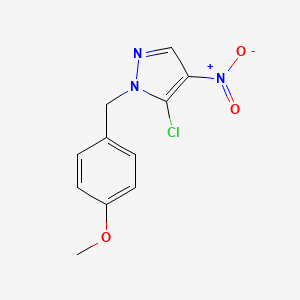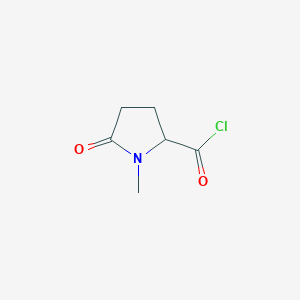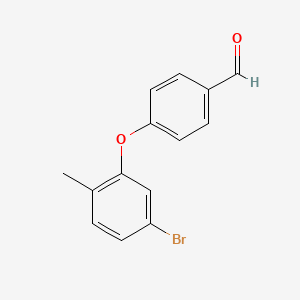
3-(1-Cyanopropyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyanopropyl)benzoyl chloride is an organic compound with the molecular formula C11H10ClNO It is a derivative of benzoyl chloride, featuring a cyanopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanopropyl)benzoyl chloride typically involves the reaction of benzoyl chloride with a cyanopropylating agent under controlled conditions. One common method involves the use of benzoic acid and thionyl chloride as starting materials. The reaction is carried out under reflux conditions with a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzoyl chloride derivatives, including this compound, often involves the use of benzotrichloride and benzoic acid in the presence of a Lewis acid catalyst. This method is preferred due to its efficiency and the high purity of the resulting product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyanopropyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like amines and alcohols under basic or acidic conditions.
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
3-(1-Cyanopropyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-(1-Cyanopropyl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler derivative without the cyanopropyl group.
4-Cyanobenzoyl Chloride: Features a cyano group directly attached to the benzene ring.
3-(1-Cyanopropyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
Uniqueness
3-(1-Cyanopropyl)benzoyl chloride is unique due to the presence of both a cyanopropyl group and an acyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
64379-73-3 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-(1-cyanopropyl)benzoyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-2-8(7-13)9-4-3-5-10(6-9)11(12)14/h3-6,8H,2H2,1H3 |
InChI Key |
WBLOYRJQZHIFPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C1=CC(=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


